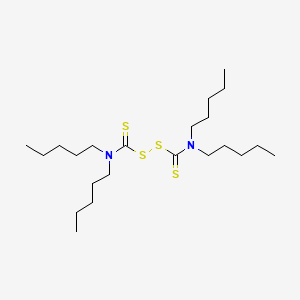
Tetrapentylthioperoxydicarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapentylthioperoxydicarbamic acid is a chemical compound with the molecular formula C22H44N2S4 It is known for its unique structure, which includes two thiocarbamoyl groups connected by a persulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrapentylthioperoxydicarbamic acid can be synthesized through the reaction of pentylamine with carbon disulfide, followed by oxidation with hydrogen peroxide. The reaction typically proceeds under mild conditions, with the formation of the persulfide linkage being a key step. The overall reaction can be summarized as follows:
-
Formation of Pentylthiocarbamate
2 C5H11NH2+CS2→C5H11NHCS2NH2C5H11
-
Oxidation to this compound
2 C5H11NHCS2NH2C5H11+H2O2→C5H11NHCS2SSC2NH2C5H11+2 H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapentylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The persulfide linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the persulfide linkage can yield thiols.
Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
Tetrapentylthioperoxydicarbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mecanismo De Acción
The mechanism of action of tetrapentylthioperoxydicarbamic acid involves its interaction with thiol groups in proteins and enzymes. The persulfide linkage can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylthioperoxydicarbamic acid
- Tetraethylthioperoxydicarbamic acid
- Tetrabutylthioperoxydicarbamic acid
Uniqueness
Tetrapentylthioperoxydicarbamic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Propiedades
Número CAS |
5721-31-3 |
|---|---|
Fórmula molecular |
C22H44N2S4 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
dipentylcarbamothioylsulfanyl N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/C22H44N2S4/c1-5-9-13-17-23(18-14-10-6-2)21(25)27-28-22(26)24(19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
Clave InChI |
HDKVJYLPNIUCJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=S)SSC(=S)N(CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



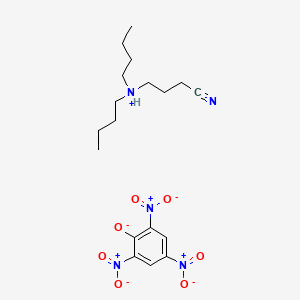
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
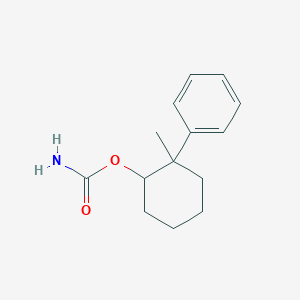
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

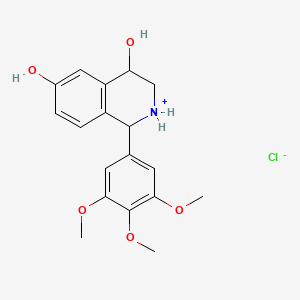
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)

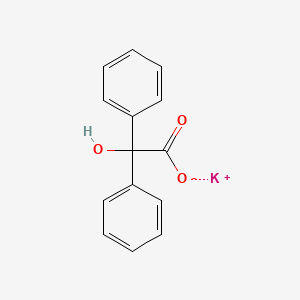
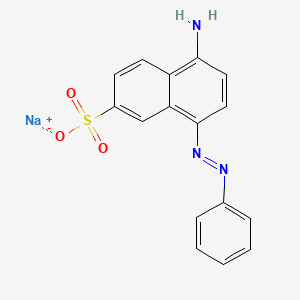
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
